molecular formula C15H23N3O B3073868 N-Isopropyl-3-methyl-4-(piperazin-1-yl)benzamide CAS No. 1018268-80-8

N-Isopropyl-3-methyl-4-(piperazin-1-yl)benzamide

Cat. No.: B3073868
CAS No.: 1018268-80-8
M. Wt: 261.36 g/mol
InChI Key: UHOXSXRNTBBFSN-UHFFFAOYSA-N
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Description

N-Isopropyl-3-methyl-4-(piperazin-1-yl)benzamide is a chemical compound of interest in medicinal chemistry and pharmacological research, supplied strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications. Compounds featuring a benzamide core linked to a piperazine ring, such as this one, are frequently investigated as scaffolds for developing novel bioactive molecules . Piperazine-containing benzamides have demonstrated significant research value in the study of central nervous system (CNS) targets . Specifically, related analogues have been explored as potent and selective antagonists for opioid receptors, which are key players in neurotransmission . Research into such compounds provides insights into pathways related to various neurological disorders . The mechanism of action for this class of compounds typically involves high-affinity interaction with G-protein coupled receptors (GPCRs) in the brain . The presence of the piperazinyl group is often critical for this receptor binding affinity and selectivity, while the N-isopropyl benzamide moiety contributes to the overall pharmacokinetic properties of the molecule . This combination makes this compound a valuable compound for researchers working in early drug discovery, particularly in designing and screening new ligands for neurological targets . Handle with care and refer to the Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

3-methyl-4-piperazin-1-yl-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O/c1-11(2)17-15(19)13-4-5-14(12(3)10-13)18-8-6-16-7-9-18/h4-5,10-11,16H,6-9H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHOXSXRNTBBFSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC(C)C)N2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropyl-3-methyl-4-(piperazin-1-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-methyl-4-aminobenzoic acid with isopropylamine under suitable conditions to form N-isopropyl-3-methyl-4-aminobenzamide.

    Introduction of the Piperazine Ring: The piperazine ring is introduced by reacting N-isopropyl-3-methyl-4-aminobenzamide with piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl-3-methyl-4-(piperazin-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
N-Isopropyl-3-methyl-4-(piperazin-1-yl)benzamide serves as a crucial building block in the synthesis of pharmaceutical compounds. Its structural characteristics enable modifications that can lead to novel therapeutic agents. For instance, derivatives of this compound are being explored for their potential as opioid receptor antagonists, which could be beneficial in treating conditions such as addiction, depression, and anxiety disorders .

Mechanism of Action
The compound interacts with various biological targets, including enzymes and receptors. The piperazine ring facilitates binding to specific receptors, while the benzamide core can form hydrogen bonds and hydrophobic interactions with target proteins. This interaction mechanism is vital for modulating the activity of these proteins, making it a valuable compound for drug discovery.

Biological Research

Receptor Studies
Research has indicated that compounds similar to this compound are being investigated for their effects on opioid receptors. These studies aim to understand how such compounds can act as antagonists or modulators, influencing pain pathways and addiction mechanisms .

In Vitro Studies
In vitro assays have been conducted to evaluate the efficacy of this compound and its analogs in inhibiting receptor activity. For example, studies using the [^35S]GTPγS binding assay have demonstrated that certain derivatives exhibit promising antagonistic properties against κ-opioid receptors, which may lead to novel treatments for mood disorders .

Industrial Applications

Chemical Synthesis
this compound is also utilized in the development of new materials and chemical processes. Its ability to undergo various chemical reactions—such as oxidation, reduction, and nucleophilic substitution—makes it a versatile reagent in synthetic organic chemistry.

Production Methods
The industrial production of this compound typically involves synthetic routes that can be scaled up for efficiency. Techniques such as continuous flow reactors are employed to enhance yield while reducing production costs.

Case Studies

Several studies highlight the applications of this compound:

  • Opioid Receptor Antagonism : Research demonstrated that derivatives of this compound could effectively block κ-opioid receptors, suggesting potential use in treating mood disorders and addiction .
  • Chemical Reaction Studies : Investigations into its chemical reactivity revealed that it can undergo oxidation and reduction under controlled conditions, leading to new derivatives with enhanced pharmacological properties.
  • Material Science Applications : The compound's unique structure has been leveraged in developing advanced materials with specific chemical properties suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-Isopropyl-3-methyl-4-(piperazin-1-yl)benzamide involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The benzamide core can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The compound’s piperazine-benzamide scaffold is shared with several derivatives in the evidence. Key differences lie in substituent groups and their positions:

Compound Name Substituents on Benzamide/Piperazine Molecular Weight (g/mol) Key Functional Groups
N-Isopropyl-3-methyl-4-(piperazin-1-yl)benzamide 3-methyl, N-isopropyl ~317.4 (calculated) Piperazine, benzamide
D6 () 4-methoxyphenyl, quinoline-carbonyl ~534.5 Quinoline, hydroxybenzamide
D7 () 4-trifluoromethylphenyl ~568.4 CF₃, hydroxybenzamide
7a () Methoxypyrimidine, sulfonamide ~602.6 Pyrimidine, sulfonamide
CAS 440332-64-9 () Fluorophenyl, benzotriazinone ~500.6 Fluorophenyl, benzotriazinone

Key Observations :

  • Substituent Effects : The isopropyl and methyl groups in the target compound likely enhance lipophilicity compared to polar groups (e.g., hydroxybenzamide in D6–D12 ). This may influence membrane permeability and pharmacokinetics.
  • Electron-Withdrawing Groups : Derivatives like D7 (CF₃) and CAS 440332-64-9 (fluorophenyl) incorporate electron-withdrawing substituents, which can modulate receptor binding affinity and metabolic stability .
Pharmacological and Physicochemical Data

While pharmacological data for the target compound are absent in the evidence, comparisons can be inferred from analogs:

  • Kinase Inhibition : Compound 7a (CDD-1431) in is a BMPR2-selective kinase inhibitor (IC₅₀ < 10 nM), suggesting that benzamide-piperazine scaffolds are viable for kinase targeting.
  • Solubility and Stability : Derivatives like D6–D12 () with polar hydroxybenzamide groups exhibit higher aqueous solubility compared to the target compound’s lipophilic isopropyl group.

Critical Analysis and Limitations

  • Data Gaps : Direct pharmacological or crystallographic data for the target compound are unavailable in the evidence. Assumptions are based on structural analogs.

Biological Activity

N-Isopropyl-3-methyl-4-(piperazin-1-yl)benzamide is a chemical compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a benzamide core with specific substitutions that enhance its interaction with biological targets. The compound includes:

  • Isopropyl group
  • Methyl group
  • Piperazine ring

These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for therapeutic exploration.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The piperazine ring facilitates binding to multiple targets, while the benzamide core is capable of forming hydrogen bonds and hydrophobic interactions, influencing the function of target proteins. This mechanism underlies its potential therapeutic effects in various biological systems.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines by inducing cell cycle arrest and apoptosis. For instance, flow cytometry analyses revealed that treated cells exhibited increased caspase activity, a marker for apoptosis .

Cell Line IC50 (μM) Mechanism
MCF-70.65G1 phase arrest, apoptosis
HCT1162.41Apoptosis via caspase activation

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest effectiveness against various pathogens, including Mycobacterium tuberculosis. Compounds derived from similar structures have demonstrated IC50 values in the low micromolar range against this bacterium, indicating potential as an anti-tubercular agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies of this compound highlight the importance of specific functional groups in enhancing biological activity. Modifications to the piperazine ring and benzamide core can significantly alter potency and selectivity against various targets.

Key Findings:

  • Substitution Patterns : The presence of electron-withdrawing groups at specific positions on the aromatic ring has been shown to enhance biological activity.
  • Piperazine Variants : Alterations in the piperazine substituents can lead to significant changes in receptor affinity and selectivity.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Cancer Cell Line Studies : In a study involving breast cancer cell lines (MCF-7), treatment with the compound resulted in a significant reduction in cell viability and induction of apoptosis, supporting its candidacy as an anticancer agent.
  • Tuberculosis Models : In vivo models evaluating anti-tubercular activity showed that derivatives based on this compound exhibited promising results with low cytotoxicity towards human cells while effectively inhibiting Mycobacterium tuberculosis growth .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for N-Isopropyl-3-methyl-4-(piperazin-1-yl)benzamide?

  • Methodological Answer : The synthesis typically involves coupling a benzamide precursor with a substituted piperazine ring. Key steps include:

  • Amide Bond Formation : Use coupling agents like HBTU or BOP with a base (e.g., Et3_3N) in THF or DMF. For example, HBTU-mediated coupling achieved 48% yield in related benzamide-piperazine derivatives .
  • Purification : Silica gel chromatography (eluent: chloroform/methanol mixtures) is critical for isolating pure products. Intermediate compounds often require recrystallization or salt formation (e.g., HCl salts) for stability .

Q. Which analytical techniques are essential for structural confirmation of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR are used to verify substituent positions. For instance, aromatic protons in the benzamide moiety appear as doublets at δ 7.74–6.26 ppm, while piperazine protons resonate between δ 3.85–2.30 ppm .
  • Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 488.6–504.7 for analogs) .
  • Elemental Analysis : Combustion analysis validates empirical formulas (e.g., C30_{30}H39_{39}Cl2_2N3_3O3_3) .

Q. How can researchers screen for potential biological activity in this compound?

  • Methodological Answer : Initial screening should focus on receptor binding assays (e.g., dopamine D2, serotonin 5-HT1A/2A receptors) due to structural similarities to antipsychotic benzamide derivatives. Use radioligand displacement assays or cell-based functional assays (e.g., cAMP modulation) .

Advanced Research Questions

Q. What strategies optimize enantiomeric purity during synthesis?

  • Methodological Answer :

  • Chiral Resolution : Employ chiral HPLC columns (e.g., Chiralpak® IA) or enantioselective crystallization. For example, (S)-configured piperazine derivatives were confirmed via specific rotation ([α]_{D}$$^{25} = +60.6° to +63.8°) .
  • Asymmetric Synthesis : Use chiral auxiliaries or catalysts (e.g., Evans oxazolidinones) during piperazine ring formation to control stereochemistry .

Q. How can contradictory data in receptor binding assays be resolved?

  • Methodological Answer :

  • Orthogonal Assays : Validate results using both radioligand displacement (e.g., 3^3H-spiperone for D2 receptors) and functional assays (e.g., β-arrestin recruitment).
  • Structural Modeling : Perform molecular docking (e.g., using AutoDock Vina) to assess binding poses in silico. Adjust substituents (e.g., phenoxy vs. hydroxyphenoxy groups) to improve receptor fit, as seen in analogs with enhanced 5-HT1A affinity .

Q. What reaction conditions improve yield and reduce byproducts?

  • Methodological Answer :

  • Solvent Optimization : THF enhances solubility of intermediates, while DMF accelerates coupling reactions.
  • Temperature Control : Reflux conditions (e.g., BH3_3•THF at 70°C) improve borane-mediated reductions, achieving >70% yield in piperazine alkylation steps .
  • Byproduct Mitigation : Monitor reaction progress via TLC and quench excess reagents (e.g., NaHCO3_3 for acid scavenging) .

Q. How do substituents on the benzamide and piperazine moieties influence pharmacological profiles?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies :
  • Benzamide Modifications : Electron-withdrawing groups (e.g., fluoro) enhance metabolic stability. For example, 4-fluorobenzamide derivatives showed improved CNS penetration .
  • Piperazine Substitutions : Methyl groups at the 3-position (e.g., 3-methylpiperazine) increase selectivity for serotonin receptors over dopamine receptors .
  • Data Table :
SubstituentReceptor Affinity (IC50_{50}, nM)Reference
4-PhenoxybenzamideD2: 12.3; 5-HT1A: 8.7
4-HydroxyphenoxybenzamideD2: 18.9; 5-HT1A: 4.2

Data Contradiction and Validation

Q. How should researchers address discrepancies in NMR or MS data across studies?

  • Methodological Answer :

  • Reproducibility Checks : Repeat experiments under standardized conditions (solvent, temperature, concentration).
  • Cross-Validation : Use 1^1H-13^13C HSQC NMR to resolve overlapping signals. For example, piperazine methyl groups (δ 1.00–0.76 ppm) may require 2D NMR for unambiguous assignment .
  • Collaborative Tools : Leverage databases like PubChem to compare spectral data with authenticated standards .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Isopropyl-3-methyl-4-(piperazin-1-yl)benzamide
Reactant of Route 2
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N-Isopropyl-3-methyl-4-(piperazin-1-yl)benzamide

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